molecular formula C15H15BrN2O4 B8169646 (5-Bromo-3-methoxy-2-nitro-phenyl)-(4-methoxy-benzyl)-amine

(5-Bromo-3-methoxy-2-nitro-phenyl)-(4-methoxy-benzyl)-amine

Cat. No.: B8169646
M. Wt: 367.19 g/mol
InChI Key: RTVVVKHUASPCDW-UHFFFAOYSA-N
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Description

(5-Bromo-3-methoxy-2-nitro-phenyl)-(4-methoxy-benzyl)-amine is an organic compound characterized by the presence of bromine, methoxy, and nitro functional groups attached to a phenyl ring, along with a methoxy-benzyl amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-3-methoxy-2-nitro-phenyl)-(4-methoxy-benzyl)-amine typically involves multi-step organic reactions. One common route includes:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Bromination: Addition of bromine to the nitrated phenyl ring.

    Methoxylation: Introduction of methoxy groups to the phenyl ring.

    Amine Coupling: Coupling of the methoxy-benzyl amine to the brominated, nitrated phenyl ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. Biology Medicine : Investigated for its potential pharmacological properties. Industry : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-3-methoxy-2-nitro-phenyl)-(4-methoxy-benzyl)-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups like nitro and methoxy can influence its binding affinity and specificity.

Comparison with Similar Compounds

  • (5-Bromo-3-methoxy-2-nitro-phenyl)-(4-methoxy-phenyl)-amine
  • (5-Bromo-3-methoxy-2-nitro-phenyl)-(4-methoxy-ethyl)-amine
  • (5-Bromo-3-methoxy-2-nitro-phenyl)-(4-methoxy-propyl)-amine

Uniqueness: The unique combination of bromine, methoxy, and nitro groups in (5-Bromo-3-methoxy-2-nitro-phenyl)-(4-methoxy-benzyl)-amine imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

5-bromo-3-methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O4/c1-21-12-5-3-10(4-6-12)9-17-13-7-11(16)8-14(22-2)15(13)18(19)20/h3-8,17H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVVVKHUASPCDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C(=CC(=C2)Br)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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